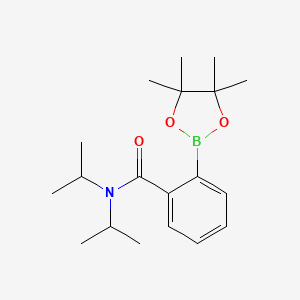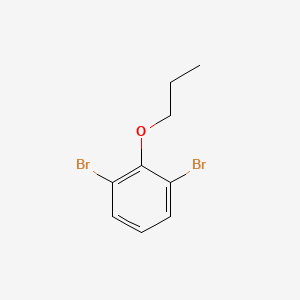
Biotin-SS-Tyramide
Descripción general
Descripción
Biotin-SS-Tyramide (BST) is an innovative and versatile reagent used in a variety of laboratory experiments, such as fluorescence in situ hybridization (FISH) and immunohistochemistry (IHC). BST is a biotinylated form of tyramide, which is a small molecule that binds to tyrosine residues of proteins. BST is used to amplify the signal of fluorescently labeled antibodies, allowing for increased sensitivity and specificity in detecting target molecules. BST has been used for many years in the field of biomedical research and is becoming increasingly popular due to its high sensitivity and specificity.
Aplicaciones Científicas De Investigación
Amplification in Immunohistochemistry
Biotin-SS-Tyramide is used in tyramide signal amplification–avidin–biotin complex (TSA-ABC) method, a potent technique in immunohistochemistry. It is particularly effective for detecting antigens that are otherwise not detectable by standard methods, especially when antibodies are scarce or the localization of antigens by conventional methods has failed (Toda et al., 1999).
Studying Hormone Receptors in Tumors
In studying hormone receptors in tumors, such as somatostatin receptors in pituitary adenomas, the use of immunohistochemistry enhanced by tyramide, including this compound, has been pivotal. This method facilitates the identification and mapping of various receptor types, contributing to a better understanding of tumor biology (Thodou et al., 2006).
Identifying Cell Membrane Counter-Receptors
This compound plays a crucial role in the identification of lectin counter-receptors on cell membranes. This is achieved through proximity labeling, where this compound facilitates the biotinylation of proteins near the bound lectin, thereby identifying membrane counter-receptors (Wu et al., 2017).
Cancer Therapy and Drug Design
In cancer therapy, this compound is instrumental in designing bioresponsive prodrugs. It aids in creating drugs with enhanced cellular uptake and tumor targeting, leading to precise cancer therapy with reduced side effects (Liang et al., 2018).
Synthesis of Tyramide Conjugates
This compound is used in the synthesis of various tyramide conjugates for applications in catalyzed reporter deposition amplification systems. This contributes to the development of sensitive detection methods in cellular biology (Hopman et al., 1998).
Enhancing Immunocytochemical Methods
It is used to enhance immunocytochemical methods, such as in staining bone marrow trephine sections. This method detects a wider range of antigens than standard techniques, offering advancements in the diagnosis and classification of haematological disorders (Erber et al., 1997).
Improving Hybridization Assays
This compound enhances the sensitivity of hybridization assays, such as in detecting DNA in serum samples. It provides a more sensitive diagnostic tool in virological screenings (Zerbini et al., 2000).
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZHZQOPAYLOC-IPJJNNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)




